molecular formula C12H14N2O3 B6605621 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid CAS No. 2248279-58-3

3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid

Cat. No. B6605621
M. Wt: 234.25 g/mol
InChI Key: BMYRXIZOAIXKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid (3-AEICA) is an organic compound composed of nitrogen and oxygen atoms. It is a derivative of indole-1-carbaldehyde, which is an important intermediate in the synthesis of a variety of biologically active compounds. 3-AEICA is widely used in medicinal chemistry, biochemistry, and pharmacology due to its unique properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities, and has been used in the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid involves the reaction of 2-aminoethylindole with paraformaldehyde in the presence of formic acid.

Starting Materials
2-aminoethylindole, paraformaldehyde, formic acid

Reaction
Add 2-aminoethylindole to a round-bottom flask, Add paraformaldehyde to the flask, Add formic acid to the flask, Heat the mixture under reflux for several hours, Cool the mixture to room temperature, Filter the mixture to remove any solids, Concentrate the filtrate under reduced pressure, Purify the resulting compound by column chromatography

Scientific Research Applications

3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anti-oxidants, and anti-tumor agents. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to identify new drug targets.

Mechanism Of Action

The mechanism of action of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress, as well as by modulating the activity of transcription factors involved in gene expression. Additionally, it has been suggested that 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. Additionally, it has been found to possess anti-angiogenic and anti-metastatic properties, which may be beneficial in the treatment of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid in laboratory experiments include its low cost and easy availability. Additionally, it can be easily synthesized and is stable under a variety of conditions. However, there are some limitations associated with its use. For example, it is toxic and should be handled with caution. Additionally, it can be degraded by light and heat, and should be stored in a cool, dark place.

Future Directions

For research include the development of new drugs based on 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as the investigation of its effects on other diseases and disorders. Additionally, further research is needed to better understand its mechanism of action, as well as to identify new targets for drug development. Finally, further studies are needed to investigate the potential toxic effects of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as to develop methods for its safe and effective use.

properties

IUPAC Name

3-(2-aminoethyl)indole-1-carbaldehyde;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.CH2O2/c12-6-5-9-7-13(8-14)11-4-2-1-3-10(9)11;2-1-3/h1-4,7-8H,5-6,12H2;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYRXIZOAIXKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CCN.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-1H-indole-1-carbaldehyde; formic acid

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